molecular formula C17H11ClN2O2 B14097261 6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene

6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B14097261
M. Wt: 310.7 g/mol
InChI Key: ATNPDKAPGVYRQV-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps. One common method includes the use of cyanuric chloride as a starting material, followed by sequential nucleophilic substitution reactions to introduce the desired functional groups . The reaction conditions typically involve refluxing in solvents such as 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methoxyphenyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such

Properties

Molecular Formula

C17H11ClN2O2

Molecular Weight

310.7 g/mol

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C17H11ClN2O2/c1-21-11-8-6-10(7-9-11)17-19-14-12-4-2-3-5-13(12)22-15(14)16(18)20-17/h2-9H,1H3

InChI Key

ATNPDKAPGVYRQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43

Origin of Product

United States

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